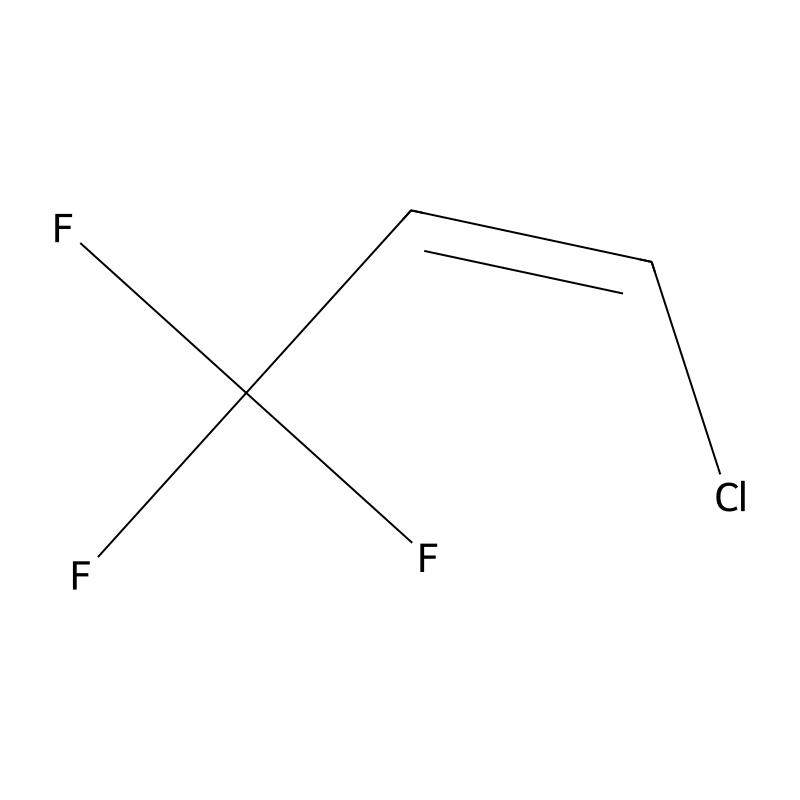

(Z)-1-chloro-3,3,3-trifluoropropene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(Z)-1-chloro-3,3,3-trifluoropropene is an unsaturated chlorofluorocarbon with the chemical formula C₃H₂ClF₃. This compound exists in two isomeric forms, Z- (cis-) and E- (trans-), with the Z-isomer being of particular interest due to its lower global warming potential compared to traditional refrigerants. At room temperature, it appears as a colorless liquid and is primarily utilized in refrigeration and air conditioning systems due to its environmentally friendly attributes and thermal stability .

- Substitution Reactions: It can react with nucleophiles such as hydroxide ions to produce 3,3,3-trifluoro-1-propanol.

- Addition Reactions: The compound can undergo addition reactions with halogens or hydrogen halides, resulting in dihalogenated or halogenated derivatives.

- Polymerization: Under specific conditions, it can polymerize to form poly(1-chloro-3,3,3-trifluoropropene) .

The synthesis of (Z)-1-chloro-3,3,3-trifluoropropene typically involves two main steps:

- Fluorination: Starting from 1,1,1,3,3-pentachloropropane, this compound is reacted with hydrogen fluoride in the presence of a catalyst to yield 1-chloro-3,3,3-trifluoropropane.

- Dehydrohalogenation: The resulting 1-chloro-3,3,3-trifluoropropane undergoes further dehydrohalogenation to form (Z)-1-chloro-3,3,3-trifluoropropene .

Industrial methods often utilize solid catalysts and gas-phase reactions to optimize yield and selectivity.

(Z)-1-chloro-3,3,3-trifluoropropene has several notable applications:

- Refrigerants: It serves as an environmentally friendly refrigerant in air conditioning systems due to its low global warming potential.

- Foaming Agents: The compound is utilized as a blowing agent in the production of polyurethane foams.

- Heat Transfer Fluids: Its thermal stability makes it suitable for use in heat transfer applications.

- Cleaning Agents: Its chemical properties allow it to function effectively as a cleaning solvent in various industrial processes .

Research on the interaction of (Z)-1-chloro-3,3,3-trifluoropropene with other chemical species has focused on its reactivity with hydroxyl radicals and other nucleophiles. Studies indicate that it reacts readily with hydroxyl radicals in gas-phase reactions . This reactivity is essential for understanding its atmospheric behavior and potential environmental impacts.

(Z)-1-chloro-3,3,3-trifluoropropene can be compared with several similar compounds:

| Compound Name | Global Warming Potential | Toxicity Level | Key Features |

|---|---|---|---|

| 1,1,1,2-Tetrafluoroethane | Moderate | Low | Widely used refrigerant but higher GWP than (Z)-isomer |

| 1,1,1,3,3-Pentafluoropropane | Low | Moderate | Better thermal stability but higher toxicity |

| 2-Chloro-1,1-difluoroethylene | High | High | Less environmentally friendly |

These comparisons highlight the unique properties of (Z)-1-chloro-3,3,3-trifluoropropene as a preferred choice for applications requiring lower environmental impact while maintaining effective performance characteristics .